molecular formula C22H20N4O5 B15153701 N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide

N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide

Cat. No.: B15153701
M. Wt: 420.4 g/mol
InChI Key: HGVLUNFVUOHXMY-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry and material science. This compound features a naphthalene ring, a benzamide core, and a piperidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide typically involves multiple steps, including nitration, amidation, and coupling reactions. One common synthetic route starts with the nitration of naphthalene to form 1-nitronaphthalene. This intermediate is then subjected to further nitration to yield 1,3,5-trinitronaphthalene. The trinitro compound undergoes reduction to form 3,5-dinitro-1-naphthylamine, which is then coupled with 2-chlorobenzoyl chloride in the presence of a base to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, generating reactive intermediates that can interact with biological molecules. The piperidine moiety may enhance the compound’s ability to cross biological membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-3,5-dinitrobenzamide: Lacks the piperidine moiety, which may affect its biological activity and chemical reactivity.

    N-(naphthalen-1-yl)-2-(piperidin-1-yl)benzamide:

    3,5-dinitro-2-(piperidin-1-yl)benzamide: Lacks the naphthalene ring, which may reduce its overall stability and versatility.

Uniqueness

N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide is unique due to the combination of its structural features, including the naphthalene ring, nitro groups, and piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

N-naphthalen-1-yl-3,5-dinitro-2-piperidin-1-ylbenzamide

InChI

InChI=1S/C22H20N4O5/c27-22(23-19-10-6-8-15-7-2-3-9-17(15)19)18-13-16(25(28)29)14-20(26(30)31)21(18)24-11-4-1-5-12-24/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,23,27)

InChI Key

HGVLUNFVUOHXMY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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